4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide - 2097923-88-9

4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide

Catalog Number: EVT-3058996
CAS Number: 2097923-88-9
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2'S,3'R,4'R)-3'-(3a,7a-Dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile

  • Compound Description: This compound is a complex spiro-indoline derivative containing a pyrrolidine ring, similar to the target compound. The research focuses on elucidating its crystal structure and intermolecular interactions. []

N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

  • Compound Description: SCH 900822 represents a spiroimidazolone-based antagonist of the human glucagon receptor (hGCGR). This compound exhibits potent antagonistic activity against hGCGR and demonstrates exceptional selectivity over the human glucagon-like peptide-1 receptor. []

tert-butyl N-methyl-N-[4-(6-{[4-(pyridin-2-yl-κN)-1H-1,2,3-triazol-1-yl-κN3]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate

  • Compound Description: This compound acts as a ligand in the formation of a copper(II) coordination polymer. Its structure incorporates a tert-butyl carbamate moiety. []

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

  • Compound Description: AMG 458 is a potent and selective c-Met inhibitor, demonstrating significant oral bioavailability. It effectively inhibits tumor growth in preclinical models without causing significant adverse effects. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 acts as a calcitonin gene-related peptide (CGRP) receptor antagonist. It exhibits high potency and selectivity for the CGRP receptor, with favorable metabolic stability and solubility. []

N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109)

  • Compound Description: RG7109 is a potent inhibitor of the hepatitis C virus NS5B polymerase and represents a potential therapeutic agent for treating hepatitis C. It contains a 6-methoxy-2(1H)-pyridone moiety, which is crucial for its inhibitory activity. []

(R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (ML188)

  • Compound Description: ML188 is a noncovalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease, demonstrating good enzyme and antiviral inhibitory activity. []

1-(Pyridin-4-yl)pyrrolidine-2-one derivatives

  • Compound Description: This group encompasses a class of compounds featuring a pyridine ring linked to a pyrrolidinone scaffold. These derivatives exhibit antimalarial activity, possibly by inhibiting prolyl-tRNA synthetase. []

1-(5-tert-butyl-2-phenyl-2H-pyrazol-3-yl)-3-[2-fluoro-4-(1-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yloxy)phenyl]urea

  • Compound Description: This complex molecule belongs to the "IP compounds" class and exhibits potential therapeutic benefits in cancer treatment, particularly against cancers with RAS mutations. []

1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro­[indoline-3,2′-pyrrolidine]-3′-carbo­nitrile

  • Compound Description: This spiro-indoline compound, containing a pyrrolidine ring, is structurally related to the target compound. The research focuses on its crystal structure, highlighting the pyrrolidine ring's envelope conformation and the angles between the indoline and pyridine rings. []

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]- 8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide

  • Compound Description: This CCKB antagonist is synthesized starting with 2-amino-4-methylbenzophenone. []
  • Compound Description: This compound is characterized by the presence of a pivalamide group attached to a pyridine ring. It forms intramolecular hydrogen bonds and assembles into chains through weak C–H⋯O hydrogen bonds in its crystal structure. []

tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives

  • Compound Description: This series of compounds features a tert-butyl carbamate group, and some exhibit potent antimicrobial activity. The molecular docking studies revealed their potential binding modes with Mycobacterium tuberculosis enoyl reductase, Candida albicans dihydrofolate reductase, and other targets. []

(tert-butylcarbamoyl)(4-chloro-2-oxo-2H-chromen-3-yl)methyl acetate

  • Compound Description: This compound, synthesized from 4-chloro-3-formylcoumarin, features a tert-butyl carbamate group. The study focuses on its crystal structure, highlighting its layered structure arising from hydrogen bonds and π–π interactions. []

N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide

  • Compound Description: This compound contains a pivalamide group attached to a pyridine ring. The study reveals that it forms intramolecular hydrogen bonds and interacts with adjacent molecules in its crystal structure through various types of hydrogen bonds. []

3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)

  • Compound Description: Compound 25 is a potent p38 mitogen-activated protein (MAP) kinase inhibitor that exhibits significant in vivo efficacy in a rat model of collagen-induced arthritis (CIA). []
  • Compound Description: U22 is a potent antifungal agent that targets succinate dehydrogenase. It exhibits excellent in vitro and in vivo antifungal activity against Sclerotinia sclerotiorum. []

(2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido)N-methyl-2-pyrrolidone(water)sodium N-methyl-2-pyrrolidone monosolvate

  • Compound Description: This complex sodium bisazo complex, utilized in imaging technologies, contains a tert-butyl group. []

2-oxo-1,3-dioxolan-4-carboxamides

  • Compound Description: This class of compounds features a 2-oxo-1,3-dioxolan-4-carboxamide core. The synthesis involves reacting a 2-oxo-1,3-dioxolan-4-carboxylic acid with an amine. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

  • Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor with potential applications in treating severe asthma. It contains a tert-butyl group on a pyrazole ring. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

  • Compound Description: Similar to BI 894416, BI 1342561 is a potent and selective spleen tyrosine kinase (SYK) inhibitor designed to treat severe asthma. It also contains a tert-butyl group on a pyrazole ring. []

N-(2-[4-tert-butylphenyl]-2-[pyrrolidine-1-yl]ethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (CP-07)

  • Compound Description: CP-07 is a novel lipophilic compound that exhibits anti-inflammatory effects by inhibiting STAT3 phosphorylation. It effectively reduces microglia-mediated neuroinflammation and ischemic brain injury in preclinical models. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

  • Compound Description: Ivacaftor is an approved potentiator for cystic fibrosis transmembrane conductance regulator (CFTR), enhancing chloride channel function. []

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

  • Compound Description: LAH-1 is a potent c-Met inhibitor with nanomolar activity against MET kinase and promising antiproliferative activity, particularly against EBC-1 cells. []

(R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide (ER176)

  • Compound Description: ER176, a new analog of PK11195, is a radioligand for the 18-kDa translocator protein (TSPO) used in PET imaging studies. It demonstrates high specific binding in the brain and is less sensitive to single nucleotide polymorphism rs6971 compared to other TSPO radioligands. []

Iron(III) catecholate complexes (1-5)

  • Compound Description: These complexes, containing various aromatic substituents and catecholate ligands, exhibit promising photocytotoxic properties. []

2-(2-bromobenzyl)-N1,N3-bis(2-(tert-butyl)phenyl)-2-methylmalonamide

  • Compound Description: This compound serves as a substrate in the Buchwald-Hartwig reaction, leading to the formation of a chiral axis. []

N,1-Di([1,1'-biphenyl]-2-yl)-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamide

  • Compound Description: This compound is another substrate explored in the context of the Buchwald-Hartwig reaction for enantioselective synthesis. []

(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (10)

  • Compound Description: Compound 10 is a triazolopyridine derivative that acts as an inverse agonist of retinoic-acid-related orphan receptor γt (RORγt), a key transcription factor involved in inflammatory responses. []

(S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (33)

  • Compound Description: Similar to Compound 10, Compound 33 is a triazolopyridine derivative and RORγt inverse agonist with good pharmacological potencies and favorable physicochemical properties. []

4-methyl-N-(8-ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide (3c)

  • Compound Description: 3c is a spirothiazolidinone derivative demonstrating strong antiviral activity against the influenza A/H3N2 virus with an EC50 of 0.5 μM. []

4-methyl-N-(2-methyl-3-oxo-8-propyl-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide (3d)

  • Compound Description: Similar to 3c, 3d is another spirothiazolidinone derivative exhibiting potent antiviral activity against the influenza A/H3N2 virus, with an EC50 of 0.2 μM. []

N-(2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]decan-4-yl)-4-methylbenzamide (3e)

  • Compound Description: 3e belongs to the spirothiazolidinone class and shows antiviral activity against the human coronavirus 229E, with an EC50 of 9.8 μM. []

2-(4-chlorophenoxy)-N-(3-oxo-8-tert-butyl-1-thia-4-azaspiro[4.5]dec-4-yl)acetamide (4f)

  • Compound Description: 4f is a spirothiazolidinone derivative with antiviral activity against human coronavirus 229E (EC50 = 8.6 μM) and a favorable selectivity index. []

2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide and its derivatives

  • Compound Description: This group includes the parent compound 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide and nine derivatives, including O- and N-phenacyl substituted products. These compounds undergo various rearrangements and cyclizations. []

4-[N-[(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid (Compound 3)

  • Compound Description: This compound is a key intermediate in synthesizing potent thymidylate synthase (TS) inhibitors. []
  • Compound Description: These ruthenium(II) dicarbonyl complexes incorporate various ligands (L), including bpy(CH3,CH3), bpy(CH3,CHO), bpy(CH3,COOH), CppH, and dppzcH. []
  • Compound Description: These cationic ruthenium(II) dicarbonyl complexes feature the ligand tpy(COOH). []

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

  • Compound Description: This cannabimimetic designer drug possesses a highly substituted pyrazole core. []

N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1-6-dihydro-[2-3-bipyridin]-5-yl)phenyl)-1-4-dihydropyrimido [1, 2-a] benzimidazole-3-carboxamide

  • Compound Description: These pyrimidobenzimidazole derivatives were synthesized via cyclocondensation reactions. []

4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl}carbamoyl)amino]-3-chlorophenoxy}-N-methylpyridine-2-carboxamide

  • Compound Description: This compound is a potent VEGFR kinase inhibitor and is a potential candidate for cancer treatment. []

tert-butyl trans-[5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl]carbamate

  • Compound Description: This compound is a key intermediate in the asymmetric synthesis of γ-amino-functionalised vinyl sulfones. []

4-methyl-N-{(S)-1-oxo-3-phenyl-1-[((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino]propan-2-yl}piperazine-1-carboxamide (K777)

  • Compound Description: K777 is a dipeptide mimetic synthesized as a potential cysteine protease inhibitor. []

DETQ [2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one]

  • Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor. It binds to a cleft created by intracellular loop 2 (IC2) and adjacent portions of transmembrane helices 3 and 4 (TM3 and TM4). []

CID 2886111 [N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide]

  • Compound Description: CID 2886111 is a reference D1 PAM that binds to a different allosteric site than DETQ. []

Properties

CAS Number

2097923-88-9

Product Name

4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide

IUPAC Name

4-tert-butyl-2-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

Molecular Formula

C15H21N3O2

Molecular Weight

275.352

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)11-9-18-14(20)12(11)13(19)17-8-10-6-4-5-7-16-10/h4-7,11-12H,8-9H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

DHOJLMLHBVXVJQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC=CC=N2

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.